リモネキシン

概要

説明

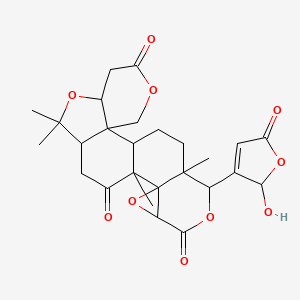

Limonexin is a highly oxygenated terpenoid secondary metabolite predominantly found in the seeds, fruits, and peel tissues of citrus fruits such as lemons, limes, oranges, pumellos, grapefruits, bergamots, and mandarins . This compound belongs to the family of citrus limonoids, which are known for their diverse pharmacological activities, including anticancer, antimicrobial, antioxidant, antidiabetic, and insecticidal properties .

科学的研究の応用

Limonexin has a wide range of scientific research applications across various fields:

作用機序

Target of Action

Limonexin, also known as limonin, is a natural tetracyclic triterpenoid compound . It has been found to interact with several targets in the body. One of the primary targets of limonexin is the G protein-coupled bile acid receptor 1 (TGR5) . TGR5 is a promising drug target for metabolic diseases because its activation prevents obesity and hyperglycemia .

Mode of Action

Limonexin interacts with its targets and induces various changes in the body. For instance, it induces cancer cell apoptosis by inhibiting the expression of oncogenes p53 and p21, and activating endogenous pathways such as cytochrome c and caspase-mediated .

Biochemical Pathways

The biosynthetic pathway of limonexin starts from the formation of nomilin by squalene. Then, limonoids such as obacunone and obacunone acid are obtained by the limonoids pathway. Finally, the limonoids are metabolized to synthesize limonexin .

Pharmacokinetics

Pharmacokinetic studies have demonstrated that limonexin has poor bioavailability. The reduction, hydrolysis, and methylation are the main metabolic pathways of limonexin . The position and group of the substituents of limonexin are key in affecting pharmacological activity and bioavailability .

Result of Action

Limonexin has a wide spectrum of pharmacological effects, including anti-cancer, anti-inflammatory and analgesic, anti-bacterial and anti-virus, anti-oxidation, and liver protection properties . Limonexin has also been shown to lead to hepatotoxicity, renal toxicity, and genetic damage .

Action Environment

The action of limonexin can be influenced by various environmental factors. For instance, factors such as location, plant health, cultivation practices, and fruit maturity are contributing factors for limonoids variability in concentrations .

生化学分析

Biochemical Properties

Limonexin plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, Limonexin has been shown to inhibit the activity of cytochrome P450 enzymes, which are involved in the metabolism of many drugs and toxins . Additionally, Limonexin interacts with proteins such as intercellular cell adhesion molecule-1 (ICAM1) and vascular cell adhesion molecule 1 (VCAM1), modulating their expression and thereby influencing inflammatory responses .

Cellular Effects

Limonexin exerts significant effects on various cell types and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, Limonexin has been shown to suppress the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX2), thereby reducing oxidative stress and inflammation in cells . Furthermore, Limonexin can induce apoptosis in cancer cells by activating endogenous pathways such as cytochrome c and caspase-mediated pathways .

Molecular Mechanism

The molecular mechanism of Limonexin involves several binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. Limonexin binds to and inhibits the activity of cytochrome P450 enzymes, leading to altered drug metabolism . It also modulates the expression of oncogenes such as p53 and p21, promoting apoptosis in cancer cells . Additionally, Limonexin activates antioxidant pathways, enhancing the cellular defense against oxidative stress .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Limonexin change over time. Limonexin is relatively stable, but it can degrade under certain conditions, affecting its efficacy . Long-term studies have shown that Limonexin can have sustained anti-inflammatory and antioxidant effects, but its impact on cellular function may diminish over time due to degradation . In vitro and in vivo studies have demonstrated that Limonexin can maintain its pharmacological activity for extended periods, although its stability can be influenced by factors such as temperature and pH .

Dosage Effects in Animal Models

The effects of Limonexin vary with different dosages in animal models. At low doses, Limonexin exhibits beneficial effects such as anti-inflammatory and antioxidant properties . At high doses, Limonexin can lead to toxic effects, including hepatotoxicity and renal toxicity . Studies have shown that there is a threshold dose beyond which the adverse effects of Limonexin outweigh its therapeutic benefits . Therefore, careful dosage optimization is essential to maximize the therapeutic potential of Limonexin while minimizing its toxicity .

Metabolic Pathways

Limonexin is involved in several metabolic pathways, including reduction, hydrolysis, and methylation . These metabolic processes are primarily mediated by enzymes such as cytochrome P450 and various transferases . Limonexin’s metabolism can affect its pharmacological activity and bioavailability. For instance, the reduction and hydrolysis of Limonexin can lead to the formation of metabolites with different biological activities . Understanding these metabolic pathways is crucial for optimizing the therapeutic use of Limonexin .

Transport and Distribution

Limonexin is transported and distributed within cells and tissues through various mechanisms. It interacts with transporters and binding proteins that facilitate its uptake and distribution . For example, Limonexin can bind to albumin, enhancing its solubility and transport in the bloodstream . Additionally, Limonexin can accumulate in specific tissues, such as the liver and kidneys, where it exerts its pharmacological effects . The distribution of Limonexin within the body can influence its efficacy and toxicity .

Subcellular Localization

The subcellular localization of Limonexin is critical for its activity and function. Limonexin can be directed to specific cellular compartments, such as the mitochondria and endoplasmic reticulum, through targeting signals and post-translational modifications . In these compartments, Limonexin can interact with key enzymes and proteins, modulating their activity and influencing cellular processes . Understanding the subcellular localization of Limonexin is essential for elucidating its mechanism of action and optimizing its therapeutic use .

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of limonexin involves several steps, starting from the extraction of citrus essential oils. The oils are typically obtained through cold-pressing the peels of citrus fruits . The extracted oils undergo further purification using techniques such as supercritical fluid chromatography and tandem mass spectrometry to isolate limonoid aglycones, including limonexin . The reaction conditions often involve low temperatures and minimal use of organic solvents to maintain the integrity of the compound .

Industrial Production Methods

Industrial production of limonexin primarily relies on the large-scale extraction of citrus essential oils. Mechanical systems are used to cold-press the peels of citrus fruits, followed by purification processes to isolate limonexin . The efficiency of this method is enhanced by optimizing the extraction conditions and using advanced chromatographic techniques for purification .

化学反応の分析

Types of Reactions

Limonexin undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are crucial for modifying the compound’s structure to enhance its pharmacological properties .

Common Reagents and Conditions

Common reagents used in the reactions involving limonexin include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride . The reactions are typically carried out under controlled conditions, including specific temperatures and pH levels, to ensure the desired modifications .

Major Products Formed

The major products formed from the reactions of limonexin include various derivatives with enhanced biological activities. For instance, oxidation of limonexin can lead to the formation of more potent anticancer agents .

類似化合物との比較

Limonexin is compared with other similar compounds within the family of citrus limonoids, such as limonin, nomilin, and obacunone . While all these compounds share a common structural framework, limonexin is unique due to its higher oxygenation level and specific biological activities . The presence of additional oxygen atoms in limonexin’s structure contributes to its enhanced pharmacological properties, making it a more potent compound compared to its counterparts .

特性

IUPAC Name |

19-(2-hydroxy-5-oxo-2H-furan-3-yl)-9,9,13,20-tetramethyl-4,8,15,18-tetraoxahexacyclo[11.9.0.02,7.02,10.014,16.014,20]docosane-5,12,17-trione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H30O10/c1-22(2)13-8-14(27)24(4)12(25(13)10-32-16(28)9-15(25)35-22)5-6-23(3)18(11-7-17(29)33-20(11)30)34-21(31)19-26(23,24)36-19/h7,12-13,15,18-20,30H,5-6,8-10H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RTPPVNISJHFPFX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C2CC(=O)C3(C(C24COC(=O)CC4O1)CCC5(C36C(O6)C(=O)OC5C7=CC(=O)OC7O)C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H30O10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

502.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Limonexic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0036075 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

99026-99-0 | |

| Record name | Limonexic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0036075 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

285 - 286 °C | |

| Record name | Limonexic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0036075 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

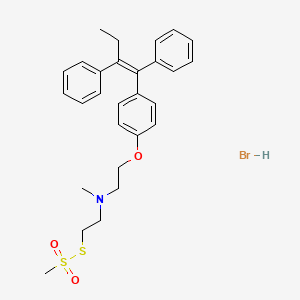

![sodium;4-[2-[5,5-dimethyl-8-(4-methylphenyl)-6H-naphthalen-2-yl]ethynyl]benzoate](/img/structure/B1151750.png)